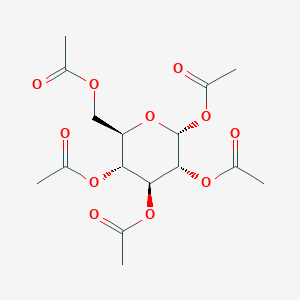

alpha-D-Glucose pentaacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119335. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-LJIZCISZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883462 | |

| Record name | alpha-D-Glucopyranosyl pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-68-2 | |

| Record name | Penta-O-acetyl-α-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaacetyl-alpha-D-glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Glucopyranose, 1,2,3,4,6-pentaacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-D-Glucopyranosyl pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-glucose pentaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-D-GLUCOSE PENTAACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CS424NS93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of alpha-D-Glucose Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-D-Glucose pentaacetate is a fully acetylated derivative of D-glucose, where all five hydroxyl groups are protected by acetyl groups. This modification renders the molecule more lipophilic and allows it to be used in a variety of applications, from a key intermediate in the synthesis of glycosides and other carbohydrate-based structures to a bioactive molecule with interesting physiological effects. This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities, with a focus on its insulinotropic action.

Core Properties of this compound

This compound is a white, crystalline solid with a bitter taste.[1] It is odorless and stable under normal conditions. The key physical and chemical properties are summarized in the tables below for easy reference and comparison. It is important to distinguish between the pure alpha anomer (CAS Number: 604-68-2) and the mixed anomer (α,β) product (CAS Number: 3891-59-6), as their properties, particularly the melting point and specific rotation, will differ.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂O₁₁ | [2] |

| Molecular Weight | 390.34 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 111-114 °C | [3] |

| Boiling Point | 472 °C at 760 mmHg (estimated) | [5] |

| Density | 1.263 g/cm³ (estimated) | [5] |

| Taste | Bitter | [1] |

Solubility and Optical Properties

| Property | Value | Reference |

| Solubility in Water | Sparingly soluble (< 5 g/L at 25°C) | [3] |

| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, chloroform (B151607), and acetic acid | [3][4] |

| Specific Optical Rotation ([α]D²⁰) | +100.0° to +103.0° (c=1, CHCl₃) | [4] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the acetylation of D-glucose using acetic anhydride (B1165640) with a catalyst. The choice of catalyst can influence the anomeric selectivity of the product.

Protocol: Perchloric Acid Catalyzed Acetylation

This method favors the formation of the α-anomer.

Materials:

-

D-glucose

-

Acetic anhydride

-

Perchloric acid (70%)

-

Ethanol

-

Ice water

Procedure:

-

In a conical flask, add 10 ml of acetic anhydride to a measured amount of D-glucose.

-

With constant swirling, add 0.7 ml of 70% perchloric acid dropwise. Maintain the temperature of the reaction mixture below 35 °C.

-

Continue swirling until the glucose is completely dissolved.

-

Allow the mixture to stand at room temperature for 30 minutes.

-

Pour the reaction mixture into a beaker containing ice water with vigorous stirring.

-

The solid product will precipitate out of the solution.

-

Filter the product and wash it thoroughly with cold water.

-

Dry the solid product.

-

For further purification, recrystallize the crude product from hot ethanol.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure and purity of this compound.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Typical ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm):

-

Anomeric Proton (H-1): ~6.33 ppm (doublet)

-

Ring Protons (H-2, H-3, H-4, H-5, H-6a, H-6b): ~4.10 - 5.47 ppm (multiplets)

-

Acetyl Protons: ~2.02 - 2.19 ppm (singlets, 15H)[6]

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the powdered this compound directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Characteristic IR Absorption Bands (cm⁻¹):

-

C=O (ester): ~1740-1750 cm⁻¹ (strong)

-

C-O (ester): ~1230 cm⁻¹ (strong)

-

C-H (alkane): ~2900-3000 cm⁻¹

-

Fingerprint Region: 1000-1200 cm⁻¹ (complex bands characteristic of the carbohydrate backbone)[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Direct infusion electrospray ionization (ESI) is a suitable method.

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion.

Expected Molecular Ion:

-

[M+Na]⁺: m/z 413.1

Biological Activity: Insulinotropic Action

This compound has been shown to stimulate insulin (B600854) release from pancreatic β-cells.[8] This effect is primarily due to its intracellular hydrolysis to D-glucose, which then enters the metabolic pathways of the β-cell, leading to insulin secretion.[8] However, the mechanism may differ from that of direct glucose stimulation.

The proposed signaling pathway for the insulinotropic action of this compound is depicted below:

Caption: Proposed signaling pathway for this compound-induced insulin secretion.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against a range of bacteria and fungi, including Shigella dysenteriae, Candida albicans, and Staphylococcus.[3] While the exact mechanism of its antimicrobial action is not fully elucidated, it is hypothesized that its ability to be taken up by microbial cells and subsequently interfere with cellular processes may play a role. The increased lipophilicity compared to free glucose could facilitate its passage through the microbial cell membrane. Further research is required to determine the specific intracellular targets and signaling pathways affected by this compound in microorganisms.

Conclusion

This compound is a versatile molecule with well-defined physicochemical properties. Its synthesis is straightforward, and its structure can be unequivocally confirmed by standard analytical techniques. The biological activity of this compound, particularly its insulinotropic effects, makes it a valuable tool for research in metabolic diseases. Further investigation into its antimicrobial mechanisms could open up new avenues for its application in drug development. This guide provides a solid foundation for researchers and scientists working with or considering the use of this compound in their studies.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C16H22O11 | CID 2723636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. deyerchem.com [deyerchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rsc.org [rsc.org]

- 6. Glucose pentaacetate(604-68-2) 1H NMR [m.chemicalbook.com]

- 7. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]

- 8. Insulinotropic action of this compound: metabolic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to alpha-D-Glucose Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of alpha-D-Glucose pentaacetate, a pivotal carbohydrate derivative in biochemical research and pharmaceutical development. This document details its chemical structure, physicochemical properties, synthesis methodologies, and key applications, with a focus on its role as a glycosyl donor and its insulinotropic effects. Detailed experimental protocols for its synthesis and a representative application are provided, alongside graphical representations of synthetic and signaling pathways to facilitate a deeper understanding of its utility and mechanism of action.

Introduction

This compound (α-GPA) is a fully acetylated derivative of D-glucose, where all five hydroxyl groups are protected by acetyl groups. This peracetylation renders the molecule more soluble in organic solvents and modulates its reactivity, making it a versatile intermediate in organic synthesis.[1] Its primary importance lies in its function as a glycosyl donor, a fundamental building block for the synthesis of complex oligosaccharides, glycolipids, and glycoproteins.[2] Furthermore, α-GPA has garnered significant interest for its biological activities, notably its ability to stimulate insulin (B600854) secretion, presenting potential avenues for research in metabolic disorders.[3][4] This guide aims to provide an in-depth resource for professionals in the fields of chemical synthesis and drug discovery, consolidating critical data and methodologies related to this compound.

Chemical Structure and Identification

This compound is systematically named 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose. The alpha (α) designation indicates that the anomeric acetyl group at the C1 position is in an axial orientation, below the plane of the pyranose ring.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 604-68-2 |

| Molecular Formula | C₁₆H₂₂O₁₁ |

| Molecular Weight | 390.34 g/mol |

| Synonyms | 1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose, Penta-O-acetyl-α-D-glucopyranoside |

Physicochemical Properties

The physical and chemical properties of α-GPA are crucial for its handling, storage, and application in various experimental setups.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Appearance | White crystalline powder | [5] |

| Melting Point | 111-114 °C | [5] |

| Specific Rotation [α]D | +100.0° to +103.0° (c=1, CHCl₃) | [5] |

| Solubility | Soluble in ethanol (B145695), chloroform; sparingly soluble in water | [5] |

Synthesis of this compound

The synthesis of α-GPA can be achieved through several methods, most commonly by the acetylation of D-glucose. The choice of catalyst can influence the anomeric selectivity of the product.

Acid-Catalyzed Acetylation

An efficient method for the selective synthesis of the alpha anomer involves the use of a strong acid catalyst.

Experimental Protocol: Acid-Catalyzed Synthesis [6]

-

Reaction Setup: In a conical flask, suspend 5 g of D-glucose in 10 mL of acetic anhydride (B1165640).

-

Catalyst Addition: With constant swirling and while maintaining the temperature below 35 °C, add 0.7 mL of 70% perchloric acid dropwise until the glucose dissolves completely.

-

Reaction: Allow the mixture to stand at room temperature for 30 minutes.

-

Work-up: Pour the reaction mixture into a beaker containing ice water and stir vigorously to precipitate the product.

-

Isolation: Filter the solid product and wash thoroughly with cold water.

-

Purification: Dry the crude product and recrystallize from hot ethanol to obtain pure this compound.

Base-Promoted Acetylation

The use of a weak base as a catalyst, such as sodium acetate (B1210297), can also be employed for the synthesis, which may result in a mixture of anomers requiring further purification or anomerization.

Experimental Protocol: Base-Promoted Synthesis [7]

-

Reaction Setup: In a 100 mL round-bottomed flask, combine 5 g of D-glucose and 4 g of anhydrous sodium acetate.

-

Reagent Addition: Add a boiling chip and carefully add 25 mL of acetic anhydride to the flask.

-

Reaction: Heat the mixture to approximately 90 °C for 90 minutes with occasional swirling.

-

Work-up: Cool the flask and carefully pour the reaction mixture into 250 mL of ice water with stirring.

-

Isolation: Filter the resulting precipitate and dry under vacuum for 10 minutes.

-

Purification: Recrystallize the crude product from a methanol/water mixture (approximately 1:2) to yield the purified product.

Applications in Research and Drug Development

Glycosylation Reactions

A primary application of α-GPA is its use as a precursor for glycosyl donors in glycosylation reactions.[1] The acetyl protecting groups can be selectively removed or the anomeric acetate can be converted to a better leaving group, such as a bromide (acetobromo-α-D-glucose), to facilitate the formation of glycosidic bonds with various acceptor molecules.[1]

Experimental Protocol: Deacetylation to a Glycosyl Acceptor [8]

This protocol describes the selective deacetylation at the anomeric position, which can be a step in preparing a glycosyl acceptor.

-

Reaction Setup: In a reaction vessel, combine β-D-glucose pentaacetate and 2.25 equivalents of aluminum chloride (AlCl₃).

-

Reaction Conditions: Heat the mixture at 110 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled and fractionated by column chromatography.

-

Isolation: The product, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose, is isolated from the column.

Insulinotropic Action

This compound has been shown to stimulate insulin release from pancreatic β-cells.[3] It is proposed that α-GPA can cross the cell membrane, likely independent of glucose transporters, and is subsequently hydrolyzed intracellularly to D-glucose by esterases.[3][4] The resulting increase in intracellular glucose concentration triggers the metabolic pathways that lead to insulin secretion.[4]

Conclusion

This compound is a cornerstone molecule in carbohydrate chemistry with significant implications for drug development and biochemical research. Its well-defined structure, coupled with its reactivity as a glycosyl donor precursor, makes it an invaluable tool for the synthesis of complex carbohydrates. The discovery of its insulinotropic properties opens new research directions for the development of novel therapeutics for metabolic diseases. This guide provides the essential technical information and protocols to enable researchers and scientists to effectively utilize this compound in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. CN101475608A - Production method of alpha-glucose pentaacetate - Google Patents [patents.google.com]

- 3. Stimulation of insulin release by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insulinotropic action of this compound: metabolic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. deyerchem.com [deyerchem.com]

- 6. thepharmstudent.com [thepharmstudent.com]

- 7. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 8. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose, a fully protected derivative of glucose. This compound is a crucial building block in carbohydrate chemistry, serving as a key intermediate in the synthesis of glycosides, oligosaccharides, and various glycoconjugates used in pharmaceutical development and biotechnology.[1] This guide details common synthetic protocols, presents quantitative data for reaction optimization, and illustrates the experimental workflow and reaction logic.

Introduction

1,2,3,4,6-Penta-O-acetyl-D-glucopyranose is an acetylated form of glucose where all five hydroxyl groups are protected by acetyl groups. This peracetylation renders the molecule soluble in organic solvents and enhances its stability, making it a versatile intermediate for further chemical modifications.[2] The synthesis typically involves the reaction of D-glucose with acetic anhydride (B1165640) in the presence of a catalyst. The choice of catalyst is critical as it selectively determines the anomeric configuration (α or β) of the product.

Synthetic Methodologies and Quantitative Data

The synthesis of glucose pentaacetate can be directed to favor either the α or β anomer. The α-anomer is often desired for specific glycosylation reactions. Below are detailed protocols for the synthesis of 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose, including catalyst selection, reaction conditions, and reported yields.

Acid-Catalyzed Acetylation for α-Anomer Synthesis

The use of a strong acid catalyst, such as perchloric acid, under controlled temperature conditions selectively yields the α-anomer.

Table 1: Quantitative Data for α-Anomer Synthesis

| Parameter | Value | Reference |

| Reactants | ||

| D-Glucose | 1 mole equivalent | [3] |

| Acetic Anhydride | 10 ml (per gram of glucose) | [3] |

| Catalyst | ||

| Perchloric Acid (70%) | 0.7 ml (per gram of glucose) | [3] |

| Reaction Conditions | ||

| Temperature | Maintained below 35 °C | [3] |

| Reaction Time | 30 minutes at room temperature | [3] |

| Work-up | ||

| Quenching | Poured into ice water | [3] |

| Purification | Recrystallization from hot ethanol | [3] |

| Yield | High percentage yield | [3] |

Experimental Protocol: Perchloric Acid Catalyzed Synthesis

This protocol describes an efficient method for the selective synthesis of the α-anomer of glucose pentaacetate.[3]

-

Reaction Setup : In a conical flask, suspend D-glucose in acetic anhydride.

-

Catalyst Addition : While constantly swirling the flask, add 70% perchloric acid dropwise. Ensure the temperature of the reaction mixture does not exceed 35 °C. Continue swirling until all the glucose has dissolved.

-

Reaction : Allow the mixture to stand at room temperature for 30 minutes.

-

Product Precipitation : Pour the reaction mixture into a beaker containing ice water. Stir the mixture vigorously to induce the precipitation of the product.

-

Isolation and Washing : Filter the solid product and wash it thoroughly with cold water.

-

Drying and Recrystallization : Dry the obtained solid. For further purification, recrystallize the crude product from hot ethanol.

Anomerization of β-D-Glucose Pentaacetate

The α-anomer can also be prepared through the anomerization of the β-anomer. This is typically achieved using Lewis acids, which facilitate the rearrangement at the anomeric center. The β-anomer is readily synthesized using a weak base catalyst like sodium acetate. The subsequent treatment with a Lewis acid, such as stannic chloride, in a suitable solvent like chloroform, promotes the conversion to the more thermodynamically stable α-anomer.[4][5]

Visualizing the Synthesis

To better understand the experimental process and the chemical transformation, the following diagrams are provided.

Caption: Experimental workflow for the synthesis of α-D-glucose pentaacetate.

Caption: Logical relationship of the acetylation of D-glucose to form the α-pentaacetate.

Characterization

The final product, 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Melting Point : The reported melting point for the α-anomer is around 110-112 °C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR spectroscopy is a powerful tool to confirm the structure and anomeric configuration. The anomeric proton (H-1) of the α-anomer typically appears as a doublet at a characteristic chemical shift.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : This technique can be used to identify the presence of the ester carbonyl groups.

-

Optical Rotation : Measurement of the specific rotation can help distinguish between the α and β anomers.

Conclusion

The synthesis of 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose is a well-established procedure in carbohydrate chemistry. The choice of an acid catalyst like perchloric acid allows for the selective and high-yield production of the α-anomer. This guide provides the necessary technical details for researchers and professionals to successfully synthesize and utilize this important intermediate in their work. Careful control of reaction conditions and appropriate purification methods are key to obtaining a high-purity product.

References

Physical and chemical properties of α-D-Glucose pentaacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-D-Glucose pentaacetate, a fully acetylated derivative of D-glucose, is a pivotal intermediate in carbohydrate chemistry and drug discovery. Its protected hydroxyl groups render it soluble in organic solvents and amenable to a variety of chemical transformations, making it an essential building block for the synthesis of complex carbohydrates, glycosides, and other glycoconjugates. This technical guide provides a comprehensive overview of the physical and chemical properties of α-D-glucose pentaacetate, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications in scientific research and development.

Physicochemical Properties

α-D-Glucose pentaacetate is a white crystalline solid.[1] Its key physical and chemical properties are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: General and Physical Properties of α-D-Glucose Pentaacetate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₂O₁₁ | [2][3] |

| Molecular Weight | 390.34 g/mol | [2][4] |

| Appearance | White crystalline powder | [1][5] |

| Melting Point | 109-115 °C | [3][6][7] |

| Boiling Point | 472 °C at 760 mmHg (estimated) | [2][7] |

| Density | 1.263 g/cm³ (estimated) | [7] |

| Flash Point | >150 °C | [6] |

Table 2: Solubility and Optical Properties of α-D-Glucose Pentaacetate

| Property | Value | Reference(s) |

| Solubility in Water | < 5 g/L at 25°C; sparingly soluble | [1][6] |

| Solubility in Organic Solvents | Soluble in chloroform, diethyl ether, acetic acid; slightly soluble in ethanol.[1][6][8] | |

| Optical Rotation [α]D²⁰ | +102.0 ± 2.5° (c=5 in chloroform) | [3][9] |

| Optical Rotation [α]D²⁰ | ≥+98° (c=1 in ethanol) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of α-D-glucose pentaacetate. Key spectral data are outlined below.

Table 3: Spectroscopic Data for α-D-Glucose Pentaacetate

| Technique | Key Features and Peaks | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 6.33 (d, 1H, H-1), 5.47 (t, 1H, H-3), 5.12 (t, 1H, H-4), 5.11 (dd, 1H, H-2), 4.27 (dd, 1H, H-6a), 4.13 (m, 1H, H-5), 4.10 (dd, 1H, H-6b), 2.19, 2.10, 2.05, 2.03, 2.02 (s, 15H, 5 x OAc) | [10] |

| ¹³C NMR | Data available in spectral databases. | [11] |

| Infrared (IR) | Characteristic peaks for C=O (ester) stretching around 1750 cm⁻¹ and C-O stretching. | [4][12] |

| Mass Spectrometry (MS) | Molecular Ion [M]+: 390.1162. Fragmentation patterns correspond to the loss of acetyl groups. | [4][11] |

Experimental Protocols

Synthesis of α-D-Glucose Pentaacetate

A common and effective method for the synthesis of α-D-glucose pentaacetate involves the acetylation of D-glucose using acetic anhydride (B1165640) with a catalyst.

Materials:

-

D-glucose

-

Sodium acetate (B1210297) (anhydrous)

-

Acetic anhydride

-

Methanol

-

Ice water

Procedure: [13]

-

Combine 5 g of D-glucose and 4 g of anhydrous sodium acetate in a 100 mL round-bottomed flask.

-

Carefully add 25 mL of acetic anhydride to the flask.

-

Heat the mixture to approximately 90°C for 90 minutes with occasional swirling to ensure thorough mixing.

-

After cooling the flask, slowly and carefully pour the reaction mixture into a 500 mL beaker containing 250 mL of ice water while stirring.

-

A white precipitate of crude α-D-glucose pentaacetate will form.

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

Dry the crude product under vacuum for 10 minutes.

Recrystallization for Purification

To obtain high-purity α-D-glucose pentaacetate, recrystallization is performed.

Materials:

-

Crude α-D-glucose pentaacetate

-

Methanol

-

Water

Procedure: [13]

-

Dissolve the crude product in a minimal amount of a hot methanol-water mixture (approximately 1:2 ratio).

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote complete precipitation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol-water solution.

-

Dry the pure product on the vacuum filter for 10 minutes.

-

The purity can be confirmed by measuring the melting point.

Chemical Reactivity and Stability

α-D-Glucose pentaacetate is a stable compound under recommended storage conditions.[14] It is incompatible with strong oxidizing agents and strong acids.[14] Hazardous decomposition products include carbon monoxide and carbon dioxide.[14] The primary reactivity of α-D-glucose pentaacetate lies in the selective deprotection of its acetyl groups, particularly at the anomeric position, which is a key step in the synthesis of glycosides.

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

Applications in Research and Development

α-D-Glucose pentaacetate serves as a versatile intermediate in organic synthesis. Its primary applications include:

-

Glycosylation Reactions: After selective deprotection of the anomeric acetate, it can be converted into a glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate) for the synthesis of O-, N-, S-, and C-glycosides.

-

Synthesis of Complex Carbohydrates: It is a fundamental starting material for the assembly of oligosaccharides and polysaccharides.

-

Drug Development: Many biologically active molecules are glycosides, and α-D-glucose pentaacetate is a key precursor in the synthesis of these compounds.[5]

-

Biochemical Probes: It can be used as a model compound to study the stereochemistry of carbohydrates using techniques like Vibrational Circular Dichroism (VCD).

While α-D-glucose pentaacetate itself is not typically involved in cellular signaling pathways, its derivatives are crucial for creating molecules that can interact with and modulate biological systems. For instance, some studies have explored the insulinotropic action of glucose pentaacetate isomers.[15]

Safety and Handling

α-D-Glucose pentaacetate is considered stable under normal storage conditions.[14] It may cause skin sensitization. Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and safety glasses.[14] Avoid breathing dust.[14] It should be stored in a cool, dry place away from incompatible materials like strong oxidizing agents and strong acids.[8][14]

Conclusion

α-D-Glucose pentaacetate is a cornerstone of modern carbohydrate chemistry. Its well-defined physical and chemical properties, coupled with straightforward synthetic protocols, make it an indispensable tool for researchers and scientists. This guide provides the essential technical information required for the effective handling, characterization, and application of this important compound in the pursuit of novel scientific discoveries and the development of new therapeutic agents.

References

- 1. Page loading... [wap.guidechem.com]

- 2. alpha-D-Glucose pentaacetate CAS#: 3891-59-6 [m.chemicalbook.com]

- 3. This compound, 99% 250 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | C16H22O11 | CID 2723636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Thermo Scientific Chemicals this compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Page loading... [wap.guidechem.com]

- 8. szabo-scandic.com [szabo-scandic.com]

- 9. This compound, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Glucose pentaacetate(604-68-2) 1H NMR spectrum [chemicalbook.com]

- 11. D-Glucose pentaacetate | C16H22O11 | CID 520932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Glucose pentaacetate(604-68-2) IR Spectrum [chemicalbook.com]

- 13. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 14. fishersci.com [fishersci.com]

- 15. thepharmstudent.com [thepharmstudent.com]

An In-depth Technical Guide to the Solubility of alpha-D-Glucose Pentaacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of alpha-D-Glucose pentaacetate in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the existing qualitative and limited quantitative information. Furthermore, it offers detailed, adaptable experimental protocols for researchers to determine precise solubility values in their laboratories.

Core Concepts in Solubility

The solubility of a solid solute, such as this compound, in a liquid solvent is a critical physicochemical property. It is defined as the maximum concentration of the solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. This property is paramount in various scientific and industrial applications, including:

-

Reaction Chemistry: Ensuring reactants are in the same phase for efficient chemical synthesis.

-

Crystallization and Purification: Selecting appropriate solvents for obtaining high-purity crystalline material.

-

Formulation Development: Crucial for creating stable and effective formulations in the pharmaceutical and other industries.

-

Analytical Chemistry: Preparing solutions for analysis by techniques such as chromatography and spectroscopy.

The solubility of a substance is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. For acetylated sugars like this compound, the presence of multiple acetyl groups significantly alters the polarity compared to the parent sugar, generally increasing its solubility in organic solvents and decreasing its solubility in water.

Solubility Data for this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility Description |

| Diethyl Ether | Soluble[1] |

| Chloroform | Soluble[1][2] |

| Methanol | Soluble[2] |

| Acetic Acid | Soluble[1] |

| Ethanol (B145695) | Slightly Soluble[1], Easily Soluble[2] |

Note: The conflicting descriptions for ethanol ("Slightly Soluble" vs. "Easily Soluble") highlight the need for precise experimental determination.

Table 2: Quantitative Solubility of this compound in Water

| Temperature (°C) | Solubility |

| 25 | < 5 g/L[1] |

| 18 | 1.5 g/L[3] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents. These protocols are based on established techniques for solid solubility measurement.

Isothermal Saturation Method (Gravimetric Analysis)

This is a classic and straightforward method for determining thermodynamic solubility.

a. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with airtight caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed glass vials or evaporating dishes

b. Procedure:

-

Add an excess amount of this compound to a vial. An excess is confirmed if undissolved solid remains at the end of the experiment.

-

Pipette a known volume or mass of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration no longer changes.[4]

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed, dry vial or evaporating dish. This step should be performed quickly to minimize temperature changes and solvent evaporation.

-

Weigh the vial containing the filtrate to determine the mass of the solution.

-

Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed and a constant weight is achieved, weigh the vial again to determine the mass of the dissolved this compound.[5]

c. Calculation: Solubility ( g/100 g solvent) = [(Mass of vial with dried solid) - (Mass of empty vial)] / [(Mass of vial with solution) - (Mass of vial with dried solid)] * 100

Concentration Analysis by High-Performance Liquid Chromatography (HPLC)

This method is highly sensitive and specific, making it suitable for determining the solubility of compounds that are soluble at low concentrations or for complex mixtures.

a. Materials and Equipment:

-

HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index)

-

Appropriate HPLC column (e.g., a C18 reversed-phase column)

-

Materials for preparing a saturated solution (as in the gravimetric method)

-

Volumetric flasks and pipettes

-

Mobile phase solvents (HPLC grade)

b. Procedure:

-

Prepare a Saturated Solution: Follow steps 1-7 from the gravimetric method to obtain a clear, saturated filtrate.

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the chosen organic solvent.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of different known concentrations.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Analyze the Saturated Solution:

-

Accurately dilute a known volume of the saturated filtrate with the same organic solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve using its peak area.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility.

-

Concentration Analysis by UV-Vis Spectroscopy

This method is rapid and convenient if the solute has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.

a. Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

Materials for preparing a saturated solution (as in the gravimetric method)

-

Volumetric flasks and pipettes

b. Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution in the UV-Vis spectrophotometer to find the wavelength at which the absorbance is highest.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Prepare and Analyze the Saturated Solution:

-

Prepare a saturated solution and filter it as described in the gravimetric method (steps 1-7).

-

Accurately dilute a known volume of the saturated filtrate with the same solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.[6]

-

-

Calculation:

-

Use the Beer-Lambert law and the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to find the solubility of this compound in the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented, its qualitative solubility is established in several common solvents. For researchers and professionals requiring precise solubility values, this guide provides robust and adaptable experimental protocols based on standard analytical techniques. The choice of method will depend on the available equipment, the required accuracy, and the properties of the chosen solvent. By following these methodologies, scientists can generate reliable solubility data to support their research and development activities.

References

- 1. Thermo Scientific Chemicals this compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. α-D-Glucose Pentaacetate|604-68-2--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 3. 3891-59-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Initial Synthesis of α-D-Glucose Pentaacetate from D-Glucose

Introduction

α-D-Glucose pentaacetate is a crucial intermediate in the synthesis of a wide array of carbohydrates and glycoconjugates.[1] As a derivative of glucose, its five hydroxyl groups are protected by acetylation, which allows for selective chemical modifications at other molecular sites.[2] The controlled synthesis of the α-anomer is of particular interest due to its thermodynamic stability compared to the β-anomer.[1][3] This stability is attributed to the anomeric effect. The stereochemical outcome of the acetylation of D-glucose is largely dictated by the choice of catalyst; acidic catalysts typically favor the formation of the α-D-glucose pentaacetate, while basic catalysts tend to yield the β-anomer.[1][4] This guide provides a detailed overview of common acid-catalyzed methods for the synthesis of α-D-glucose pentaacetate, complete with experimental protocols and quantitative data.

Synthesis Methodologies and Quantitative Data

The acetylation of D-glucose to yield α-D-glucose pentaacetate is most commonly achieved using acetic anhydride (B1165640) as the acetylating agent in the presence of an acid catalyst. Various Lewis and Brønsted acids have been effectively employed for this transformation. The selection of the catalyst influences reaction conditions and yields.

Table 1: Comparison of Acid-Catalyzed Synthesis Methods for α-D-Glucose Pentaacetate

| Catalyst | Reagents & Molar Ratio (Glucose:Acetic Anhydride:Catalyst) | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) | Reference |

| Zinc Chloride (ZnCl₂) | 1 : 12.58 : 0.44 | 100 | 4 | 83 | - | [1] |

| Iodine (I₂) | 1 : 6.0 : 0.2 (g) | 25 | 1 | 96 | - | [1] |

| Perchloric Acid (HClO₄) | D-Glucose, 10 ml Acetic Anhydride, 0.7 ml 70% HClO₄ | < 35 | 0.5 | High | 112-113 | [5] |

| p-Toluenesulfonic acid | Two-step method | 100 (step 1) | 0.5 (step 2) | 91 | - | [1] |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of α-D-glucose pentaacetate using different acid catalysts.

Protocol 1: Zinc Chloride (ZnCl₂) Catalyzed Synthesis

This method employs zinc chloride as a Lewis acid catalyst to promote the acetylation of all five hydroxyl groups of D-glucose.

-

Reagents and Setup:

-

D-Glucose

-

Acetic Anhydride

-

Anhydrous Zinc Chloride

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Heating mantle.

-

-

Procedure:

-

To a round-bottom flask, add D-glucose, acetic anhydride, and anhydrous zinc chloride in a molar ratio of approximately 1:12.58:0.44.[1]

-

Heat the reaction mixture to 100°C with continuous stirring.[1]

-

Maintain the reaction at this temperature for 4 hours.[1]

-

After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring to precipitate the product.

-

Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol (B145695) to obtain pure α-D-glucose pentaacetate.

-

Protocol 2: Iodine (I₂) Catalyzed Synthesis under Solvent-Free Conditions

This protocol offers a highly efficient and environmentally friendly approach using iodine as a catalyst under solvent-free conditions.

-

Reagents and Setup:

-

D-Glucose

-

Acetic Anhydride

-

Iodine

-

Erlenmeyer flask with a magnetic stirrer.

-

-

Procedure:

-

Combine D-glucose and acetic anhydride in a flask (e.g., 1.0 g of glucose to 6.0 equivalents of acetic anhydride).[1]

-

Add a catalytic amount of iodine (e.g., 0.2 g for the specified scale).[1]

-

Stir the mixture at room temperature (approximately 25°C) for 1 hour.[1]

-

Upon completion, pour the mixture into ice water and stir vigorously until a solid precipitate forms.

-

Filter the white solid product, wash with ample cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from a methanol/water mixture.[6]

-

Protocol 3: Perchloric Acid (HClO₄) Catalyzed Synthesis

This method utilizes the strong Brønsted acid, perchloric acid, as a catalyst, leading to a rapid and high-yielding synthesis.

-

Reagents and Setup:

-

D-Glucose

-

Acetic Anhydride

-

70% Perchloric Acid

-

Conical flask.

-

Ice water bath.

-

-

Procedure:

-

In a conical flask, place D-glucose and add acetic anhydride (e.g., 10 ml).[5]

-

With constant swirling and cooling in an ice bath to maintain the temperature below 35°C, add 70% perchloric acid dropwise (e.g., 0.7 ml).[5]

-

Continue swirling until the glucose is completely dissolved.[5]

-

Allow the mixture to stand at room temperature for 30 minutes.[5]

-

Pour the resulting solution into a beaker of ice water and stir vigorously to induce precipitation.[5]

-

Collect the solid product by filtration, wash extensively with cold water, and dry.

-

Recrystallize the dried solid from hot ethanol to yield pure α-D-glucose pentaacetate.[5]

-

Experimental and Logical Workflow

The general workflow for the synthesis of α-D-glucose pentaacetate involves the reaction of D-glucose with an acetylating agent in the presence of a catalyst, followed by workup and purification steps.

Caption: General workflow for the synthesis of α-D-glucose pentaacetate.

Mechanism of Stereoselectivity

The preferential formation of the α-anomer under acidic conditions is a result of thermodynamic control. While both α and β anomers can be formed, the reaction conditions allow for anomerization, which is the conversion of one anomer to the other. The α-anomer is thermodynamically more stable than the β-anomer due to the anomeric effect, which involves a stabilizing interaction between the lone pair of electrons on the ring oxygen and the anti-bonding orbital (σ*) of the C1-acetoxy bond in the axial position. Under acidic catalysis, an equilibrium is established between the two anomers, which ultimately favors the more stable α-D-glucose pentaacetate.[1][3] The reaction often proceeds through a resonance-stabilized carbonium ion intermediate at the anomeric carbon (C1).[3][7]

Characterization of α-D-Glucose Pentaacetate

The identity and purity of the synthesized α-D-glucose pentaacetate are confirmed through various analytical techniques.

-

Melting Point: The melting point of the purified product is a key indicator of purity. The reported melting point for α-D-glucose pentaacetate is in the range of 112-113°C.[5]

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic strong absorption bands for the ester carbonyl groups (C=O) around 1740-1760 cm⁻¹ and C-O stretching bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is definitive for structural confirmation. The anomeric proton (H-1) of the α-anomer typically appears as a doublet at a downfield chemical shift (around 6.3 ppm) with a relatively small coupling constant (J ≈ 3-4 Hz) due to its axial-equatorial relationship with H-2. The presence of five distinct acetate (B1210297) methyl singlets (each integrating to 3H) around 2.0-2.2 ppm confirms full acetylation.[5]

-

-

Elemental Analysis: Confirms the elemental composition (C, H, O) of the compound, which should match the molecular formula C₁₆H₂₂O₁₁.[5][8][9]

References

- 1. Study on the Syntheses of α-D-Glucose Pentaacetate: Ingenta Connect [ingentaconnect.com]

- 2. nbinno.com [nbinno.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. thepharmstudent.com [thepharmstudent.com]

- 6. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. scbt.com [scbt.com]

- 9. α-D-Glucopyranose, pentaacetate [webbook.nist.gov]

Spectroscopic and Synthetic Overview of α-D-Glucose Pentaacetate

This technical guide provides a comprehensive overview of the spectroscopic data for α-D-glucose pentaacetate, tailored for researchers, scientists, and professionals in drug development. The document details key analytical data including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines the experimental protocols for the synthesis and characterization of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for α-D-glucose pentaacetate, presented in a structured format for clarity and comparative analysis.

The ¹H NMR spectrum of α-D-glucose pentaacetate provides characteristic signals for the protons of the glucose ring and the acetyl groups.

| Assignment | Chemical Shift (δ) in ppm |

| H-1 | 6.334 |

| H-3 | 5.474 |

| H-2 | 5.12 |

| H-4 | 5.11 |

| H-6a | 4.274 |

| H-5 | 4.13 |

| H-6b | 4.10 |

| Acetyl Protons | 2.186, 2.096, 2.046, 2.032, 2.021 |

The ¹³C NMR spectrum confirms the presence of the carbon atoms in the pyranose ring and the five acetyl groups.

| Assignment | Chemical Shift (δ) in ppm |

| C=O | 170.6, 170.2, 169.9, 169.4, 168.9 |

| C-1 | 89.0 |

| C-3 | 72.8 |

| C-5 | 70.2 |

| C-2 | 69.9 |

| C-4 | 67.9 |

| C-6 | 61.6 |

| CH₃ | 20.9, 20.7, 20.6, 20.5 |

The IR spectrum of α-D-glucose pentaacetate displays characteristic absorption bands corresponding to the ester functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~1750 | C=O stretch (ester) |

| ~1230 | C-O stretch (ester) |

| ~1040 | C-O stretch (pyranose ring) |

Mass spectrometry data reveals the molecular weight and fragmentation pattern of α-D-glucose pentaacetate. The molecular weight of α-D-glucose pentaacetate is 390.34 g/mol .[1][2][3][4][5]

| m/z | Assignment |

| 390 | [M]⁺ (Molecular Ion) |

| 331 | [M - OAc]⁺ |

| 242 | |

| 169 | |

| 157 | |

| 115 | |

| 43 | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic analysis of α-D-glucose pentaacetate.

A common method for the synthesis of α-D-glucose pentaacetate involves the acetylation of D-glucose.[6][7]

-

Reactants : D-glucose, acetic anhydride (B1165640), and a catalyst such as sodium acetate (B1210297) or perchloric acid.[6][7]

-

Procedure :

-

D-glucose and sodium acetate are combined in a round-bottomed flask.[6]

-

Acetic anhydride is carefully added to the mixture.[6]

-

The mixture is heated (e.g., to ~90°C) for a specified period (e.g., 90 minutes) with occasional swirling.[6]

-

After cooling, the reaction mixture is poured into ice water to precipitate the product.[6]

-

The crude product is collected by filtration and can be purified by recrystallization, for instance, from a methanol/water mixture.[6]

-

An alternative method utilizes perchloric acid as a catalyst:

-

D-glucose is dissolved in acetic anhydride, and 70% perchloric acid is added dropwise while maintaining the temperature below 35°C.[7] The mixture is left for half an hour at room temperature before being poured into ice water to precipitate the product.[7]

-

Sample Preparation : 0.038 g of α-D-glucose pentaacetate is dissolved in 0.5 ml of deuterated chloroform (B151607) (CDCl₃).[2][8]

-

Instrumentation : The spectra were recorded on a 400 MHz NMR spectrometer.[2][8]

-

Technique : The IR spectrum can be obtained using the KBr wafer method.[1]

-

Instrumentation : A Bio-Rad FTS instrument or a DOW KBr foreprism-grating instrument has been used for analysis.[1][9]

-

Technique : Electron Ionization (EI) mass spectrometry.[3]

-

Parameters : A source temperature of 170°C and a sample temperature of 120°C with an ionization energy of 75 eV have been reported.[4][8]

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and the anomeric relationship of D-glucose pentaacetate.

Caption: Synthesis workflow for α-D-Glucose Pentaacetate.

Caption: Anomerization relationship between α and β-D-Glucose Pentaacetate.

References

- 1. alpha-D-glucose pentaacetate | C16H22O11 | CID 2723636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glucose pentaacetate(604-68-2) 1H NMR spectrum [chemicalbook.com]

- 3. α-D-Glucopyranose, pentaacetate [webbook.nist.gov]

- 4. Glucose pentaacetate(604-68-2) IR Spectrum [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 7. thepharmstudent.com [thepharmstudent.com]

- 8. Glucose pentaacetate(604-68-2) 13C NMR spectrum [chemicalbook.com]

- 9. α-D-Glucopyranose, pentaacetate [webbook.nist.gov]

Alpha-D-Glucose Pentaacetate: A Technical Guide to a Versatile Protected Carbohydrate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Carbohydrates are integral to a myriad of biological processes, including cellular recognition, signaling, and immune responses.[1] The synthesis of complex glycoconjugates for therapeutic and research purposes necessitates precise control over the highly functionalized and stereochemically complex nature of monosaccharides.[2] This guide provides an in-depth technical overview of alpha-D-glucose pentaacetate, a pivotal intermediate in carbohydrate chemistry. By masking the reactive hydroxyl groups of glucose with acetyl esters, this compound serves as a stable, versatile, and soluble building block for the synthesis of glycosides, oligosaccharides, and other vital glycoconjugates.[1][3] This document details its physicochemical properties, synthesis and deprotection protocols, applications in glycosylation reactions, and its role in drug development, presenting quantitative data and experimental workflows to aid researchers in its effective utilization.

Introduction to this compound

This compound (1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose) is a fully acetylated derivative of D-glucose.[4] In this compound, all five hydroxyl groups of the glucose molecule are converted to acetate (B1210297) esters. This modification serves several critical functions in synthetic carbohydrate chemistry:

-

Protection of Hydroxyl Groups: The acetyl groups act as temporary "protecting groups," masking the reactive hydroxyls to prevent undesired side reactions during synthesis.[5][6] This allows for selective chemical modifications at other parts of the molecule or at the anomeric center.[4]

-

Increased Solubility: The hydrophobic acetyl groups enhance the solubility of the sugar in common organic solvents, facilitating reactions in non-aqueous media.

-

Control of Reactivity and Stereochemistry: The nature of the protecting groups significantly influences the reactivity of the carbohydrate. Electron-withdrawing acetyl groups deactivate the glycosyl donor, which can be leveraged to control the stereochemical outcome of glycosylation reactions.[2][7]

Due to these properties, this compound is a cornerstone intermediate for the synthesis of complex carbohydrates and glycoconjugates used in biochemical research and pharmaceutical development.[3]

Physicochemical and Spectroscopic Data

The identity and purity of this compound are confirmed through its distinct physical properties and spectroscopic signatures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Synonyms | 1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose | [3][8] |

| CAS Number | 604-68-2 | [3][8] |

| Molecular Formula | C₁₆H₂₂O₁₁ | [3][9] |

| Molecular Weight | 390.34 g/mol | [3][9] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 109 - 114 °C | [3] |

| Optical Rotation [α]D²⁰ | +99° to +104° (c=1, CHCl₃) |

| Solubility | Soluble in chloroform, ethanol; less soluble in water |[4][10] |

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Features | Reference(s) |

|---|---|---|

| Mass Spectrometry (EI) | Molecular Ion (m/z): 390. Key Fragments (m/z): 331, 242, 169, 109, 43 (base peak). | [9][11] |

| FTIR Spectroscopy (KBr) | Characteristic Absorptions (cm⁻¹): ~1750 (C=O, ester), ~1230 (C-O, ester), ~1040 (C-O, pyranose ring). | [8] |

| ¹H NMR Spectroscopy | The spectrum shows distinct signals for the anomeric proton and the protons of the five acetyl groups. | [12] |

| ¹³C NMR Spectroscopy | The spectrum displays signals for the anomeric carbon, the four other ring carbons, the exocyclic CH₂ carbon, and the carbonyl and methyl carbons of the five acetyl groups. |[11][13] |

Synthesis of this compound

The most common method for synthesizing glucose pentaacetate is the peracetylation of D-glucose using acetic anhydride (B1165640). The reaction can be catalyzed by either a base (e.g., sodium acetate, pyridine) or an acid (e.g., zinc chloride, sulfuric acid).[4][14][15] The choice of catalyst can influence the ratio of α and β anomers produced.[4]

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Acetylation of D-Glucose

This protocol is adapted from established laboratory procedures.[4][14]

-

Reaction Setup: In a round-bottomed flask, combine anhydrous D-glucose (1.0 eq) and anhydrous sodium acetate (0.9 eq).

-

Reagent Addition: Carefully add acetic anhydride (5.0 eq) to the flask.

-

Heating: Heat the mixture to approximately 100°C with stirring for 1-2 hours. The solid reactants should dissolve as the reaction progresses.

-

Quenching: After cooling the flask to room temperature, slowly pour the reaction mixture into a beaker containing a large volume of ice water while stirring vigorously. This hydrolyzes excess acetic anhydride and precipitates the product.

-

Isolation: Collect the white precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as methanol/water or ethanol, to yield pure glucose pentaacetate.[14]

-

Drying and Characterization: Dry the purified crystals under vacuum. Characterize the product by measuring its melting point and obtaining spectroscopic data (IR, NMR) to confirm its identity and purity.

Data on Catalytic Efficiency

The choice of catalyst significantly impacts reaction efficiency and stereoselectivity. Acid catalysts are often highly efficient.

Table 3: Comparison of Acid Catalysts for Glucose Acetylation

| Catalyst | Catalyst Loading (mol%) | Time (h) | Temp (°C) | Yield (%) | α:β Ratio |

|---|---|---|---|---|---|

| H₂SO₄ | 1 | 0.2 | 0-25 | 98 | Mixture |

| TsOH·H₂O | 1 | 8 | 0-25 | 98 | Mixture |

| SiO₂-OSO₃H | 1 | 0.05 | 25 | 98 | Mixture |

| I₂ | 10 | 0.1 | 25 | 92 | Mixture |

Data derived from research findings reported in source[4].

Role in Glycosylation Reactions

A primary application of this compound is as a precursor to glycosyl donors for the formation of glycosidic bonds—the fundamental linkage in oligosaccharides and glycoconjugates.[4][16]

The Glycosylation Process

-

Donor Activation: The acetylated glucose is first converted into a more reactive "glycosyl donor." A common strategy is the conversion to a glycosyl halide (e.g., acetobromo-α-D-glucose) by reacting glucose pentaacetate with HBr.[16][17]

-

Oxocarbenium Ion Formation: A promoter (a Lewis acid) activates the glycosyl donor, leading to the departure of the anomeric leaving group and the formation of a resonance-stabilized oxocarbenium ion intermediate.[18]

-

Nucleophilic Attack: A glycosyl "acceptor" molecule, typically an alcohol (ROH) on another sugar or an aglycone, attacks the anomeric carbon of the oxocarbenium ion.[19]

-

Glycosidic Bond Formation: This attack forms the new glycosidic bond. The stereochemistry of this bond (α or β) is influenced by factors including the protecting groups on the donor, the solvent, and the reaction conditions.[7][18] The acetyl group at C-2 can provide "neighboring group participation" to favor the formation of 1,2-trans-glycosides (β-glycosides in the glucose series).[7]

General Workflow for Glycoside Synthesis

Caption: General workflow for synthesizing a glycoside.

Deprotection: Removal of Acetyl Groups

To reveal the final target molecule, the acetyl protecting groups must be removed. This is typically achieved through hydrolysis under basic conditions, a reaction known as saponification.

Experimental Protocol: Zemplén Deacetylation

Zemplén deacetylation is a classic method for removing acetate esters from carbohydrates under mild, basic conditions.

-

Dissolution: Dissolve the protected glycoside (this compound or a derivative) in anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of sodium methoxide (B1231860) (NaOMe) in methanol (typically a small piece of sodium metal dissolved in methanol or a commercially available solution).

-

Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is usually complete within a few hours at room temperature.

-

Neutralization: Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺) or by adding a weak acid like acetic acid.

-

Workup: Filter off the resin and concentrate the filtrate under reduced pressure to yield the deprotected carbohydrate.

Deprotection Workflow

Caption: Workflow for the deprotection of acetyl groups.

Applications in Drug Development and Research

This compound is a crucial starting material for synthesizing a wide range of bioactive molecules and research tools.

-

Synthesis of Bioactive Glycosides: Many pharmaceuticals are glycosides. Glycosylation can improve a drug's solubility, bioavailability, and pharmacokinetic profile.[4][10] this compound is a key precursor for adding a glucose moiety to drug candidates.[3]

-

Metabolic Studies: Isotopically labeled versions of this compound are used to trace metabolic pathways in cells, providing insights into glucose uptake and catabolism.[20][21] For example, it has been used to study insulin (B600854) secretion in pancreatic islet cells.[20]

-

Enzyme Substrates: It can serve as a model substrate for studying enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases.[1]

-

Intermediate for Complex Carbohydrates: It is a fundamental building block for the multi-step synthesis of complex oligosaccharides and glycans that are essential for studying cell-surface interactions and developing carbohydrate-based vaccines.[1][10]

Signaling Pathway Involvement

Carbohydrates play a direct role in cellular signaling. For example, Lipochitooligosaccharides (LCOs) are signaling molecules in plant-microbe interactions. This compound can mimic certain signaling molecules, leading to the promotion of cell division and plant growth, making it useful as a plant growth regulator.[4][10]

Caption: Simplified model of a signaling pathway interaction.

Conclusion

This compound is more than a simple derivative of glucose; it is an enabling tool in the field of glycoscience. Its utility as a protected, stable, and reactive intermediate provides chemists with the means to construct complex, biologically relevant molecules with high precision. For researchers in drug development, understanding the synthesis, manipulation, and application of this compound is fundamental to creating novel glycosylated therapeutics and to probing the intricate roles of carbohydrates in biology. The protocols, data, and workflows presented in this guide offer a solid foundation for the effective application of this compound in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy this compound | 604-68-2 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. What are the applications of Î-D-Glucose Pentaacetate? - Knowledge [allgreenchems.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound | C16H22O11 | CID 2723636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. α-D-Glucopyranose, pentaacetate [webbook.nist.gov]

- 10. α-D-Glucose Pentaacetate|604-68-2--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 11. Glucose pentaacetate(604-68-2) 13C NMR spectrum [chemicalbook.com]

- 12. hmdb.ca [hmdb.ca]

- 13. D-Glucose pentaacetate | C16H22O11 | CID 520932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 15. reddit.com [reddit.com]

- 16. Glycosidic bond - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Glycoword / Glycotechnology-A03 [glycoforum.gr.jp]

- 19. study.com [study.com]

- 20. Insulinotropic action of this compound: metabolic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Metabolism of alpha-D-[1,2-13C]glucose pentaacetate and alpha-D-glucose penta[2-13C]acetate in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Peracetylation of Glucose: Mechanism, Protocols, and Stereochemical Control

For Researchers, Scientists, and Drug Development Professionals

The acetylation of glucose to form glucose pentaacetate is a fundamental reaction in carbohydrate chemistry. It serves as a crucial method for protecting the five hydroxyl groups of glucose, rendering it soluble in organic solvents and creating a stable intermediate for further synthetic transformations, such as the synthesis of glycosides and glycoconjugates.[1][2] This process can be directed to yield predominantly either the α or β anomer of the pentaacetate, depending on the choice of catalyst and reaction conditions. This guide provides an in-depth look at the core mechanisms, detailed experimental protocols, and the stereochemical factors governing this important reaction.

The Core Reaction Mechanism

The peracetylation of D-glucose involves the reaction of all five hydroxyl groups—the primary alcohol at C-6, three secondary alcohols at C-2, C-3, and C-4, and the anomeric hemiacetal at C-1—with an acetylating agent, most commonly acetic anhydride (B1165640) (Ac₂O).[1][3] The stereochemical outcome at the anomeric carbon (C-1) is highly dependent on the catalytic method employed, which can be broadly categorized as base-catalyzed or acid-catalyzed.

Caption: General reaction scheme for the peracetylation of D-glucose.

Base-Catalyzed Acetylation: Kinetic Control

Under basic conditions, typically using anhydrous sodium acetate (B1210297) (NaOAc), the reaction proceeds via nucleophilic attack of the glucose hydroxyl groups on the acetic anhydride.[4][5] The acetate ion acts as a base, deprotonating the hydroxyl groups to form more potent alkoxide nucleophiles. This reaction generally yields the β-D-glucose pentaacetate, which is considered the kinetic product.[6] The hydroxyl group of the β-anomer is slightly more acidic and sterically more accessible for deprotonation and subsequent attack, leading to a faster reaction rate compared to the α-anomer.[7]

Caption: Simplified mechanism of base-catalyzed hydroxyl group acetylation.

Acid-Catalyzed Acetylation: Thermodynamic Control

In the presence of an acid catalyst, such as zinc chloride (ZnCl₂), perchloric acid (HClO₄), or stannic chloride (SnCl₄), the reaction favors the formation of the α-D-glucose pentaacetate.[4][6][7][8] The acid, often a Lewis acid, activates the acetic anhydride by coordinating to a carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the neutral hydroxyl groups of glucose.[7]

Under these conditions, the reaction is reversible and reaches thermodynamic equilibrium.[6] The α-anomer is thermodynamically more stable than the β-anomer due to the anomeric effect .[6][9] This stereoelectronic effect involves a stabilizing interaction between the lone pair of electrons on the ring oxygen and the anti-bonding orbital (σ*) of the C1-O bond of the acetate group when it is in the axial position (α-configuration).[9][10] Even if the β-anomer forms initially, the acidic conditions facilitate its anomerization to the more stable α-form.[11][12] This anomerization often proceeds through a resonance-stabilized oxocarbenium ion intermediate at the anomeric center.[11][12]

Caption: Mechanism of acid-catalyzed anomerization via an oxocarbenium ion.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of both β and α anomers of D-glucose pentaacetate.

Protocol for β-D-Glucose Pentaacetate (Base-Catalyzed)

This protocol is adapted from established procedures using sodium acetate as a catalyst.[1][13]

-

Reagent Preparation : In a 250 mL round-bottom flask, combine 10.6 g of anhydrous D-glucose and 8.3 g of anhydrous sodium acetate.

-

Reaction Setup : Add 150 mL of acetic anhydride to the flask.

-

Heating : Heat the mixture in a water bath or on a heating mantle to 100°C for 2-3 hours with occasional swirling to ensure proper mixing.[13]

-

Precipitation : After cooling the flask to room temperature, carefully and slowly pour the reaction mixture into a beaker containing approximately 500 mL of ice water while stirring vigorously. A white solid will precipitate.

-

Isolation and Purification :

-

Collect the white solid product by vacuum filtration.

-

Wash the solid thoroughly with distilled water (at least 5 times) to remove any remaining acetic acid and sodium acetate.[13]

-

Dry the crude product under vacuum.

-

For further purification, recrystallize the product from a methanol-water mixture (approximately 1:2 v/v).[1]

-

-

Analysis : Weigh the pure, dry product to calculate the yield and determine its melting point. The expected yield is around 77%.[13]

Protocol for α-D-Glucose Pentaacetate (Acid-Catalyzed)

This protocol describes a general method using a Lewis acid catalyst like zinc chloride.

-

Reagent Preparation : In a fume hood, add 1.0 g of anhydrous zinc chloride (ZnCl₂) to 25 mL of acetic anhydride in a 100 mL round-bottom flask. Swirl to dissolve.

-

Reaction Setup : Carefully add 5.0 g of anhydrous D-glucose to the solution in portions to control the initial exothermic reaction.

-

Reaction : Stir the mixture at room temperature. The reaction is often complete within 30-60 minutes, as indicated by the formation of a clear solution. To ensure completion and thermodynamic equilibration to the α-anomer, the reaction can be stirred for several hours.

-